molecular formula C19H19BrN4O2S B12151009 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B12151009
M. Wt: 447.4 g/mol
InChI Key: RAUYUEYZVIBBKE-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that features a combination of several functional groups, including a bromophenyl group, a thiazole ring, a hydroxy group, an imino group, and a pyrrolidinyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-bromophenylacetic acid with pyrrolidine in the presence of coupling agents such as HBTU and DIPEA in DMF . The resulting intermediate is then further reacted with other reagents to introduce the thiazole and other functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4 , reducing agents like NaBH4 or LiAlH4 , and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imino group would yield an amine.

Scientific Research Applications

2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone:

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
  • 4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4

Uniqueness

The uniqueness of 2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, is associated with a wide range of biological activities, making this compound a valuable target for further research and development .

Properties

Molecular Formula

C19H19BrN4O2S

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C19H19BrN4O2S/c20-13-5-3-12(4-6-13)14-11-27-19(22-14)17-15(25)9-24(18(17)21)10-16(26)23-7-1-2-8-23/h3-6,11,21,25H,1-2,7-10H2

InChI Key

RAUYUEYZVIBBKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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